3-Methyl-3-azaspiro[5.5]undecane-2,4-dione
Description
Contextualization of Spirocyclic Systems in Advanced Organic Synthesis and Design
Spirocyclic systems are a fascinating class of molecules characterized by their unique three-dimensional architecture, where two rings are linked by a single spiro atom. sigmaaldrich.com This structural feature imparts a high degree of rigidity and a well-defined spatial arrangement of functional groups, making them highly attractive scaffolds in medicinal chemistry and materials science. Unlike their more planar aromatic counterparts, the inherent three-dimensionality of spirocycles allows for better interaction with the complex surfaces of biological targets such as proteins and enzymes. mdpi.com
The synthesis of these intricate structures, however, presents a considerable challenge to organic chemists. The construction of the quaternary carbon center at the heart of the spirocycle, often with specific stereochemical control, requires sophisticated synthetic strategies. mdpi.com Common approaches include alkylation methods, cycloaddition reactions, rearrangement processes, and ring-closing metathesis. mdpi.com The development of new and efficient methodologies for the synthesis of spirocyclic compounds remains an active area of research. nih.gov
Historical and Current Perspectives on Azaspirodione Core Structures in Chemical Investigation
The azaspirodione core, which incorporates a nitrogen atom within the spirocyclic framework and features two carbonyl groups, is a prominent motif in a variety of biologically active compounds. Historically, research into these structures has been driven by their potential as therapeutic agents. For instance, various azaspiro compounds have been investigated for their roles as anticonvulsants, anxiolytics, and antipsychotics.
More recently, the focus has expanded to include their potential as anticancer agents. mdpi.com The rigid framework of the azaspirodione system allows for the precise positioning of substituents that can interact with specific biological targets. For example, some spiro-fused heterocyclic compounds containing a barbiturate (B1230296) moiety have shown promising antitumor activity. mdpi.com The investigation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives has revealed their potential as myelostimulators, highlighting the diverse biological activities associated with this class of compounds. researchgate.net
Significance of the 3-Methyl-3-azaspiro[5.5]undecane-2,4-dione Framework for Future Chemical Exploration
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest significant potential for future chemical exploration. The core structure, 3-azaspiro[5.5]undecane-2,4-dione, provides a robust and well-defined three-dimensional scaffold. The addition of a methyl group on the nitrogen atom (N-methylation) can subtly alter the compound's physical and chemical properties, such as its solubility, lipophilicity, and metabolic stability.
This specific N-methylated derivative serves as a valuable probe for structure-activity relationship (SAR) studies. By comparing its biological activity to its non-methylated parent compound and other N-substituted analogs, researchers can gain insights into the specific interactions required for a desired biological effect. The exploration of compounds like this compound is crucial for building a comprehensive understanding of how modifications to the azaspirodione core can tune its biological profile. This knowledge is instrumental in the rational design of new therapeutic agents with improved efficacy and selectivity.
Structure
3D Structure
Properties
CAS No. |
711-03-5 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-methyl-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C11H17NO2/c1-12-9(13)7-11(8-10(12)14)5-3-2-4-6-11/h2-8H2,1H3 |
InChI Key |
FMYGNGVTFGEBKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2(CCCCC2)CC1=O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 Methyl 3 Azaspiro 5.5 Undecane 2,4 Dione and Analogous Structures
Strategic Approaches to Spirocyclic Undecane-2,4-dione Formation
The construction of the spiro[5.5]undecane core, particularly the azaspiro variant, requires strategic planning and the application of powerful synthetic transformations. Key approaches focus on the efficient assembly of the bicyclic system from simpler, often acyclic or monocyclic, precursors.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms from the starting materials, offer a highly efficient route to molecular complexity. rug.nlnih.govmdpi.com Similarly, cascade reactions, involving a sequence of intramolecular transformations, enable the rapid construction of complex cyclic systems from simple precursors. 20.210.105rsc.org
One notable cascade approach for forming an azaspiro[5.5]undecane ring system involves a conjugate addition followed by an intramolecular dipolar cycloaddition. nih.govacs.org In a synthesis of a perhydrohistrionicotoxin (B1200193) derivative, the reaction of a cyclohexanone (B45756) oxime with 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616) initiates a cascade. The oxime first undergoes a conjugate addition to the diene, forming a transient nitrone intermediate. This intermediate then participates in an intramolecular dipolar cycloaddition, leading to a bicyclic isoxazolidine. Subsequent reductive cleavage of the nitrogen-oxygen bond yields the desired azaspiro[5.5]undecane core. nih.govacs.org
The Prins cyclization is another powerful cascade reaction utilized for constructing spirocyclic ethers, which are analogous to the carbocyclic core of azaspirodiones. nih.gov A novel Prins cascade process has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This reaction involves the coupling of aldehydes with a specifically functionalized sulfonamide, demonstrating the utility of cascade bicyclization for creating complex spiroheterocycles. nih.gov
Three-component reactions have also been employed to construct related spiro[5.5]undecane structures. For instance, the L-proline catalyzed Knoevenagel-Diels-Alder reaction between a diterpenoid enone, an aldehyde, and Meldrum's acid affords terpenyl-substituted dioxaspiro[5.5]undecane-1,5,9-triones. researchgate.net
| Reaction Type | Key Transformation | Resulting Core Structure | Ref. |
| Cascade Reaction | Conjugate addition / Dipolar cycloaddition | Azaspiro[5.5]undecane | nih.govacs.org |
| Cascade Reaction | Prins cascade cyclization | 1,9-Dioxa-4-azaspiro[5.5]undecane | nih.gov |
| Multicomponent Reaction | Knoevenagel-Diels-Alder | Dioxaspiro[5.5]undecane-1,5,9-trione | researchgate.net |
Annulation and cyclization reactions are fundamental to the synthesis of spirocyclic systems. The Robinson annulation, a classic ring-forming reaction, has been successfully applied to the synthesis of 3-heterospiro[5.5]undec-7-en-9-ones. semanticscholar.org In this approach, heterocyclic 4-carboxaldehydes are treated with methyl vinyl ketone to construct the second six-membered ring, which upon hydrogenation, yields the saturated spirocyclic ketone. semanticscholar.org
Modern catalytic methods provide powerful tools for spirocyclization. Gold(I)-catalyzed cascade cyclizations of azido-alkynes have emerged as a stereoselective method for synthesizing spirocyclic indolin-3-ones. acs.orgacs.org This reaction proceeds through the formation of an α-imino gold carbene, which is then trapped by an oxygen nucleophile, followed by a stereoselective spirocyclization. acs.org Similarly, rhodium(I)-catalyzed cycloisomerization of 1,5-bisallenes can lead to seven- and six-membered spirocyclic compounds through a subsequent Diels-Alder homodimerization. nih.gov The synthesis of spironolactone, a well-known drug containing a spirolactone, often involves key cyclization steps such as the closure of a lactone ring from a carboxylic acid precursor. mdpi.comchemicalbook.com
| Method | Key Reagents/Catalyst | Intermediate/Key Step | Product Type | Ref. |
| Robinson Annulation | Methyl vinyl ketone | Annulation of heterocyclic aldehydes | 3-Heterospiro[5.5]undec-7-en-9-one | semanticscholar.org |
| Gold-Catalyzed Cascade | Gold(I) catalyst, Azido-alkyne | α-Imino gold carbene | Spirocyclic indolin-3-one | acs.org |
| Rhodium-Catalyzed Cascade | Rhodium(I) catalyst, 1,5-Bisallenes | Cycloisomerization/Diels-Alder | Seven/Six-membered spirocycles | nih.gov |
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inyoutube.com For complex molecules like azaspirodiones, this process involves identifying key bond disconnections that correspond to reliable chemical reactions. ias.ac.in
A logical retrosynthetic strategy for 3-methyl-3-azaspiro[5.5]undecane-2,4-dione (I) would involve disconnecting the bonds forming the glutarimide (B196013) ring. A primary disconnection would be the C-N bonds, suggesting a final cyclization step from a precursor like 1-(carboxymethyl)-1-(N-methylcarbamoylmethyl)cyclohexane. Further disconnection of this di-substituted cyclohexane (B81311) precursor at the spiro-carbon would lead back to cyclohexanone and suitable C2 synthons.
This approach is mirrored in the analysis of related spiropiperidine derivatives, where the spiro-fused ring system is a central strategic element. researchgate.net For instance, the synthesis of a spiropiperidine fused with a dioxinone involved a biomimetic aromatization of a β,δ-diketo ester derivative as a key step, indicating a strategy that builds complexity from a non-aromatic, highly functionalized precursor. researchgate.net Similarly, the total synthesis of the natural product Okaspirodiol relied on a retrosynthetic analysis that identified key transformations like acid-catalyzed spiroketalization as the final ring-forming step. researchgate.net
Asymmetric Synthesis and Chiral Control in this compound Chemistry
While this compound itself is achiral due to a plane of symmetry, the introduction of substituents on the cyclohexane ring or the glutarimide ring can create stereocenters. Furthermore, analogous spirocyclic systems are often chiral, necessitating the development of asymmetric synthetic methods to control the absolute stereochemistry of the spirocenter. stackexchange.com
The construction of a chiral spirocenter with high enantioselectivity is a formidable challenge in synthesis. Organocatalysis and transition-metal catalysis are the leading strategies to achieve this goal.
An enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key intermediate for the natural product (-)-cephalotaxine, was achieved using a Curtius rearrangement of an acyl azide (B81097) to install the nitrogen substituent at the quaternary carbon center with high stereochemical fidelity. clockss.org In another example, a triazolium bromide catalyst derived from a spiro-amino-alcohol (SPA) was used for the transannular C-acylation of enol lactones, providing access to enantioenriched spirocyclic 1,3-diketones in good yields and enantioselectivities. rsc.org
Palladium-catalyzed cycloadditions have also proven effective. A Pd-hydride catalyzed cycloaddition of 1,3-enynes with cyclic C-H acidic compounds, using a chiral P-chiral WingPhos ligand, allows for the enantioselective synthesis of a variety of spirocyclic compounds. nih.gov This method effectively controls the formation of the spirocenter while suppressing side reactions. nih.gov
| Methodology | Catalyst/Reagent | Substrate Class | Key Feature | Ref. |
| Curtius Rearrangement | Acyl azide | Keto diester derivative | Stereospecific installation of nitrogen at a quaternary center | clockss.org |
| Organo-cation Catalysis | SPA-triazolium bromide | Enol lactones | Enantioselective transannular C-acylation | rsc.org |
| Palladium Catalysis | Pd/WingPhos | 1,3-Enynes and cyclic C-H acids | Enantioselective cycloaddition | nih.gov |
When multiple stereocenters are present in a molecule, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. In the synthesis of azaspiro[5.5]undecane derivatives, diastereoselectivity can be governed by substrate control or reagent control.
A stereoselective approach to the azaspiro[5.5]undecane ring system was achieved through a tandem conjugate addition/dipolar cycloaddition cascade. nih.govacs.org The stereochemistry of a subsequent conjugate addition of an organocuprate to a dihydropyridinone intermediate was controlled by A(1,3)-strain, leading to a preferred axial attack and high diastereoselectivity. nih.gov
Similarly, a highly diastereoselective three-component synthesis of optically pure spiro[5.5]undecane-1,5,9-triones was accomplished using an amino acid catalyst. This method yielded the products with >99% ee/de, demonstrating excellent control over the formation of multiple stereocenters in a single step. researchgate.net Gold(I)-catalyzed cascade cyclization of ketone-tethered azido-alkynes also proceeds with high stereoselectivity, yielding 2-(hydroxymethyl)-C2-spirocyclic indolin-3-ones as a single diastereomer. acs.org
Investigation of Chiral Auxiliaries and Catalysts in Azaspirodione Construction
The creation of stereochemically defined spirocenters is a formidable challenge in synthetic chemistry. The use of chiral auxiliaries and asymmetric catalysis provides powerful tools to control the three-dimensional arrangement of atoms during the formation of the azaspirodione skeleton.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of azaspiro[5.5]undecane synthesis, chiral auxiliaries derived from readily available natural products, such as Evans oxazolidinones, have been employed. For instance, in the synthesis of related 3,9-diazaspiro[5.5]undecanes, an Evans oxazolidinone chiral auxiliary was successfully used to achieve an asymmetric synthesis, demonstrating the utility of this approach for controlling stereochemistry at the spirocyclic core.
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product, represents a more atom-economical approach. Both chiral Brønsted acids and metal-based catalysts have shown promise in the synthesis of complex chiral molecules. For example, the desymmetrization of p-peroxyquinols has been achieved using a Brønsted acid-catalyzed acetalization/oxa-Michael cascade, yielding enantioenriched 1,2,4-trioxanes. Such strategies could be conceptually adapted to the synthesis of chiral 3-azaspiro[5.5]undecane-2,4-diones from prochiral precursors. The development of bifunctional catalysts, which possess both acidic and basic sites, also offers a sophisticated method for controlling reactivity and stereoselectivity in complex cyclization reactions.
Modular Derivatization and Functionalization of the this compound Scaffold
Once the core this compound structure is assembled, its utility can be vastly expanded through a variety of derivatization and functionalization reactions. These modifications allow for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships.
N-Substitution Reactions for Diversification
While the target compound is N-methylated, the parent scaffold, 3-azaspiro[5.5]undecane-2,4-dione, possesses a secondary amine that is a prime site for diversification through N-substitution reactions. Standard alkylation procedures can be employed to introduce a wide variety of alkyl and aryl groups at the nitrogen atom. For example, the synthesis of 3-(2-phenylethyl)-3-azaspiro[5.5]undecane-2,4-dione has been reported, showcasing the feasibility of introducing functionalized side chains. Such reactions typically proceed by deprotonation of the imide nitrogen with a suitable base, followed by reaction with an electrophile (e.g., an alkyl halide or tosylate). This approach allows for the systematic introduction of different substituents to probe their impact on biological activity.
Table 1: Examples of N-Substituted 3-Azaspiro[5.5]undecane-2,4-dione Derivatives This table is based on analogous reactions with the parent imide.
| N-Substituent | Reagent Example | Base Example |
|---|---|---|
| Methyl | Methyl Iodide | Sodium Hydride |
| Benzyl | Benzyl Bromide | Potassium Carbonate |
| 2-Phenylethyl | 1-Bromo-2-phenylethane | Sodium Hydride |
Regioselective Modifications on the Carbocyclic Rings
Functionalization of the cyclohexane ring of the this compound scaffold offers another avenue for creating structural diversity. The presence of the dione (B5365651) functionality allows for various transformations. For example, the methylene (B1212753) groups adjacent to the carbonyls (at the C1 and C5 positions of the parent glutarimide ring) can be functionalized through enolate chemistry.
Furthermore, reactions targeting the cyclohexane ring itself can be envisioned. In related systems, such as the synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes, various substituents (including butyl, phenyl, and propoxyl groups) have been successfully introduced onto the carbocyclic portion of the spirocycle. Methodologies such as directed metalation, where a functional group directs a metalating agent (like an organolithium reagent) to a specific position, could be employed for the regioselective introduction of substituents. For instance, a strategically placed directing group on the cyclohexane ring could allow for functionalization at a specific carbon atom.
Condensation reactions with aldehydes at the alpha-position to the carbonyl groups of the piperidine-2,6-dione ring are also a viable strategy. For example, the reaction of 1,5-dioxaspiro[5.5]undecane-2,4-dione with furan-2-carbaldehyde leads to the formation of a furylmethylene-substituted product, demonstrating that the active methylene group can participate in condensation reactions. nih.govresearchgate.net
Table 2: Potential Regioselective Modifications of the Azaspirodione Scaffold This table is based on analogous reactions with related spirocyclic systems.
| Position of Modification | Reaction Type | Example Reagents | Potential Functional Group |
|---|---|---|---|
| C1/C5 (piperidine ring) | Aldol Condensation | Aromatic Aldehydes, Base | Arylidene |
| C1/C5 (piperidine ring) | Alkylation | Alkyl Halide, LDA | Alkyl |
| Cyclohexane Ring | Directed ortho-Metalation | Directing Group, n-BuLi, Electrophile | Various (e.g., Silyl (B83357), Boryl, Halogen) |
Incorporation of Heterocyclic and Aromatic Moieties
Fusing additional heterocyclic or aromatic rings onto the this compound framework can lead to compounds with significantly altered shapes and properties. This can be achieved through annulation reactions where a new ring is built onto the existing scaffold.
For instance, the cyclohexane-1,3-dione moiety, which is structurally related to one half of the spirocycle, can be used as a building block for the synthesis of fused systems. The reaction of cyclohexane-1,3-dione monophenylhydrazone can lead to the formation of a fused tetrahydrocarbazole system. prepchem.com This suggests that the cyclohexane portion of the azaspirodione could potentially undergo similar cyclization reactions to incorporate aromatic systems.
Furthermore, multicomponent reactions offer an efficient way to build complex heterocyclic systems. The synthesis of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives demonstrates the construction of a complex heterocyclic system spiro-fused to a cyclohexane ring. nih.gov Similarly, reviews on the synthesis of 1,9-diazaspiro[5.5]undecanes describe methods for fusing arene and heteroarene rings to the spirocyclic framework. researchgate.net These strategies often involve the cyclization of appropriately functionalized precursors and could be adapted to the this compound scaffold to generate novel, complex polycyclic structures.
Conformational Analysis and Intramolecular Dynamics of 3 Methyl 3 Azaspiro 5.5 Undecane 2,4 Dione
Theoretical Frameworks for Conformational Exploration
The exploration of a molecule's potential energy surface to identify its stable conformers is a cornerstone of computational chemistry. This process relies on a combination of sophisticated algorithms and theoretical models to navigate the vast conformational space.
Computational Conformational Search Algorithms and Sampling Techniques
To identify the various low-energy conformations of 3-Methyl-3-azaspiro[5.5]undecane-2,4-dione, a variety of computational search algorithms can be employed. These methods systematically or randomly alter the molecular geometry to generate a diverse set of conformers. Common techniques include:
Systematic Search: This method involves the incremental rotation of all rotatable bonds in the molecule. While thorough, it can be computationally expensive for flexible molecules.
Stochastic and Monte Carlo Methods: These approaches introduce random changes to the molecular structure, such as torsional angle rotations, and accept or reject the new conformation based on its energy. This allows for a more efficient exploration of the conformational space.
Molecular Dynamics (MD) Simulations: By simulating the motion of atoms over time, MD simulations can explore different conformational states accessible at a given temperature, providing a dynamic view of the molecule's flexibility.
Application of Molecular Mechanics and Quantum Mechanics in Conformer Generation
The generation and energy evaluation of conformers are typically handled by two main computational approaches:
Molecular Mechanics (MM): This method utilizes classical physics principles and a set of empirical parameters, known as a force field, to calculate the potential energy of a molecule as a function of its atomic coordinates. MM methods are computationally efficient and are well-suited for the initial exploration of large conformational spaces.
Quantum Mechanics (QM): QM methods, based on the principles of quantum theory, provide a more accurate description of the electronic structure and energy of a molecule. While computationally more demanding, QM calculations are essential for refining the energies and geometries of the most stable conformers identified by MM methods. A common approach is the use of hybrid QM/MM methods, where the core region of the molecule is treated with QM and the rest with MM.
Energy Minimization and Potential Energy Surface Mapping
Once a set of conformers is generated, energy minimization is performed to locate the nearest local energy minimum on the potential energy surface (PES). The PES is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric parameters. By mapping the PES, researchers can identify the global minimum energy conformer, as well as other low-energy conformers and the energy barriers that separate them. This provides a comprehensive picture of the molecule's conformational preferences and the dynamics of interconversion between different conformers.
Stereochemical Influence on Molecular Conformation
Ring Conformations of the Spiro[5.5]Undecane System
The spiro[5.5]undecane system consists of two cyclohexane (B81311) rings joined by a common spiro carbon atom. Each cyclohexane ring can, in principle, adopt several conformations, with the chair conformation being the most stable. In this compound, one of these rings is a standard cyclohexane, while the other is a glutarimide (B196013) ring.
The cyclohexane ring is expected to predominantly exist in a chair conformation. The glutarimide ring, containing two carbonyl groups and a nitrogen atom, will have a more complex conformational behavior. The planarity of the amide bonds will influence the ring's puckering. Computational studies on related N-acyl-glutarimides have shown that the glutarimide ring can adopt various conformations, and the presence of substituents can significantly affect their relative energies.
Torsional Analysis and Dihedral Angle Effects on Stability
Torsional strain, arising from the rotation around single bonds, is a critical factor in determining the stability of different conformers. A detailed torsional analysis involves calculating the energy changes as a function of the rotation around key dihedral angles.
For this compound, the key dihedral angles to consider include those within the cyclohexane and glutarimide rings, as well as the torsion around the C-N bond of the methyl group. The rotation around the N-C(methyl) bond will have a specific rotational barrier, influenced by steric interactions with the adjacent carbonyl groups and the spiro system. Studies on related N-methylated systems have shown that such rotational barriers can be determined computationally and, in some cases, experimentally through techniques like NMR spectroscopy. The interplay of these torsional effects dictates the final, most stable three-dimensional structure of the molecule.
While specific experimental data for this compound remains elusive, the theoretical and computational methodologies outlined here provide a robust framework for predicting and understanding its conformational behavior. Such in-silico studies are indispensable tools in modern chemical research, guiding the synthesis and application of novel molecules with desired properties.
Role of Intramolecular Interactions in Preferred Conformations
The conformation of a molecule is determined by a complex interplay of various intramolecular interactions. For a molecule like this compound, which features a spirocyclic system joining a cyclohexane ring and an N-methylated glutarimide (piperidine-2,4-dione) ring, these interactions would be critical in defining its three-dimensional shape and stability.
Hydrogen Bonding and Steric Hindrance Effects
Hydrogen Bonding: In its pure form, this compound is an N-methylated imide. The nitrogen atom is bonded to a methyl group and two carbonyl carbons, meaning it does not have a hydrogen atom directly attached. Therefore, this molecule cannot act as a hydrogen bond donor. However, the two carbonyl oxygen atoms (O=C) are potential hydrogen bond acceptors. In the presence of suitable donor molecules (like water or alcohols), these oxygen atoms could participate in intermolecular hydrogen bonding. Intramolecularly, conventional hydrogen bonding is absent.
Steric Hindrance: Steric hindrance would play a crucial role in the conformation of this molecule. The central spiro atom, which is a quaternary carbon shared by both rings, creates significant conformational rigidity. The cyclohexane ring would likely adopt a stable chair conformation to minimize steric strain. The key steric interactions to consider would be:
1,3-Diaxial Interactions: In the chair conformation of the cyclohexane ring, substituents in axial positions can experience steric clashes with other axial groups.
N-Methyl Group Influence: The methyl group on the nitrogen atom introduces steric bulk. Its orientation (axial vs. equatorial relative to the plane of the glutarimide ring) would be a critical factor. Studies on simpler systems like N-methyl piperidine (B6355638) show a preference for the equatorial position of the methyl group to avoid steric clashes with the rest of the ring. rsc.org This preference minimizes destabilizing interactions. lumenlearning.com
Ring Planarity: The glutarimide ring contains two sp²-hybridized carbonyl carbons and an sp²- or near-sp²-hybridized nitrogen atom, which favors a more planar structure compared to cyclohexane. However, to accommodate the spiro junction, this ring would likely adopt a distorted envelope or twist conformation.
Non-Covalent Interactions and Conformational Landscape
Van der Waals Forces: These are the general attractive and repulsive forces between atoms. The bulky cyclohexane and N-methylglutarimide groups would lead to significant dispersion forces, while steric repulsion would prevent certain conformations.
CH-π Interactions: While this specific molecule lacks aromatic rings for traditional CH-π interactions, other weak non-covalent interactions, such as those between C-H bonds and the electron-rich carbonyl oxygen atoms, could contribute to conformational stability. nih.gov
Without experimental or computational data for this compound, a precise description of its conformational landscape remains speculative. A detailed analysis would require energy calculations for different possible conformers (e.g., chair-envelope, chair-twist) to identify the global energy minimum and the energy barriers between different conformations.
Computational Chemistry and Molecular Modeling in 3 Methyl 3 Azaspiro 5.5 Undecane 2,4 Dione Research
Quantum Chemical Investigations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Methyl-3-azaspiro[5.5]undecane-2,4-dione, such studies would provide valuable insights.
Density Functional Theory (DFT) Studies of Electronic Structure
No specific Density Functional Theory (DFT) studies detailing the electronic structure of this compound have been identified. DFT calculations would be instrumental in determining key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). This information is crucial for predicting the molecule's reactivity and intermolecular interactions.
Reactivity Predictions and Reaction Mechanism Simulations
In the absence of dedicated studies, predictions about the reactivity of this compound can only be inferred from general knowledge of related glutarimides. The presence of the carbonyl groups suggests potential sites for nucleophilic attack, while the methyl group on the nitrogen atom may influence the compound's stability and electronic properties compared to its unsubstituted counterpart. Detailed reaction mechanism simulations for its synthesis or degradation are not available.
Spectroscopic Parameter Calculations
While experimental spectroscopic data may exist, there are no published computational studies that calculate the NMR, IR, and UV-Vis spectra of this compound. Such calculations, typically performed using methods like DFT, are valuable for corroborating experimental findings and aiding in the structural elucidation of the compound.
Molecular Docking and Interaction Profiling
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This is a critical step in drug discovery and design.
Computational Prediction of Molecular Binding Modes
There is a lack of published research on the molecular docking of this compound into any specific protein targets. Therefore, there are no computational predictions of its potential binding modes. Such studies would require a specific biological target to be identified, for which this compound might show affinity.
Ligand-Target Recognition and Specificity Models
Without molecular docking studies, there are no established ligand-target recognition or specificity models for this compound. Developing such models would be contingent on identifying a biological target and performing extensive computational and experimental validation.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Activity Relationship (SAR) Methodologies in this compound Research
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery, offering a computational lens to decipher the link between a molecule's structure and its biological activity. While specific QSAR and SAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies are broadly applicable to its structural class, the azaspiro-glutarimides. These approaches are instrumental in optimizing lead compounds by predicting the activity of novel derivatives, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental screening.
The core principle of QSAR is to develop a mathematical relationship between the chemical structure and biological activity of a series of compounds. This is achieved by correlating variations in molecular properties, known as descriptors, with changes in observed biological responses. SAR, a more qualitative approach, focuses on identifying key structural features, or pharmacophores, that are essential for a compound's activity.
In the context of the 3-azaspiro[5.5]undecane-2,4-dione scaffold, these methodologies can be applied to explore and predict activities such as anticonvulsant, anxiolytic, or other central nervous system effects, which are common for glutarimide (B196013) derivatives. For instance, studies on related spirocyclic compounds have successfully employed these techniques to guide the design of potent and selective ligands for various biological targets. nih.gov
Derivation of Structural Descriptors for Predictive Modeling
The foundation of any successful QSAR model lies in the selection and calculation of appropriate structural descriptors. These numerical values represent different aspects of a molecule's physicochemical properties and are categorized based on their dimensionality (1D, 2D, 3D, and 4D). For a molecule like this compound, a diverse set of descriptors would be calculated to build a robust predictive model.
Examples of Structural Descriptors Potentially Relevant for this compound:
| Descriptor Category | Specific Descriptor Examples | Description |
| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Describes the basic composition and connectivity of the molecule. |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the branching and shape of the molecular graph. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Relates to the three-dimensional arrangement of atoms in space. |
| Electronic (3D) | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Describes the electron distribution and reactivity of the molecule. |
| Hydrophobic (3D) | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, crucial for membrane permeability. |
These descriptors can be calculated using various computational chemistry software packages. The selection of the most relevant descriptors is a critical step in QSAR model development and is often achieved through statistical methods like principal component analysis (PCA) or genetic algorithms. The goal is to identify a subset of descriptors that have the highest correlation with the biological activity of interest while minimizing inter-correlation.
Data Mining and Machine Learning Approaches in SAR Studies
In recent years, data mining and machine learning have revolutionized SAR and QSAR studies by enabling the analysis of large and complex datasets. researchgate.net These approaches can uncover non-linear relationships between structural features and biological activity that may be missed by traditional statistical methods.
For a class of compounds like azaspiro[5.5]undecane-2,4-diones, machine learning models could be trained on a dataset of known active and inactive analogs to classify new, untested compounds. Several machine learning algorithms are particularly well-suited for this purpose:
Support Vector Machines (SVM): A powerful classification algorithm that can effectively handle high-dimensional descriptor spaces.
Random Forests (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.
Artificial Neural Networks (ANN): A complex, non-linear modeling technique inspired by the structure of the human brain.
The application of these methods could significantly accelerate the discovery of novel this compound derivatives with desired biological activities. For example, a machine learning model could be developed to predict the anticonvulsant activity of new analogs based on their calculated structural descriptors. researchgate.net
Pharmacophore Hypothesis Generation for Azaspirodione Scaffolds
A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. Pharmacophore modeling is a crucial component of ligand-based drug design, especially when the 3D structure of the target receptor is unknown. nih.govyoutube.com
For the azaspiro[5.5]undecane-2,4-dione scaffold, a pharmacophore hypothesis could be generated based on a set of known active analogs. This hypothesis would highlight the key structural motifs responsible for their biological activity. A hypothetical pharmacophore for this class of compounds might include:
Hydrogen Bond Acceptors: The carbonyl groups of the dione (B5365651) ring are strong hydrogen bond acceptors.
Hydrogen Bond Donor: The nitrogen atom in the glutarimide ring can act as a hydrogen bond donor.
Hydrophobic Features: The spiro-cyclohexane ring provides a significant hydrophobic region.
Exclusion Volumes: Defining regions of space where substituents would lead to a decrease in activity.
A Representative Pharmacophore Model for a Hypothetical Azaspirodione Target:
| Pharmacophoric Feature | Potential Corresponding Structural Element in this compound |
| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the carbonyl groups |
| Hydrogen Bond Donor (HBD) | Nitrogen atom of the imide group |
| Hydrophobic (HY) | Cyclohexane (B81311) spiro ring |
| Methyl Group | N-methyl substituent |
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that match the hypothesis and are therefore likely to be active. This approach has been successfully applied to the discovery of ligands for various targets, including those for spirocyclic compounds. nih.gov
Advanced Analytical Characterization in 3 Methyl 3 Azaspiro 5.5 Undecane 2,4 Dione Investigations
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of 3-Methyl-3-azaspiro[5.5]undecane-2,4-dione. These techniques probe the molecular structure at the atomic level, providing a detailed map of atom connectivity and chemical environment.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complex three-dimensional structure of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons within the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The N-methyl group would typically exhibit a singlet, while the protons on the spirocyclic rings would show complex multiplets due to their diastereotopic nature and spin-spin coupling.
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbons of the dione (B5365651) moiety would appear at the downfield region of the spectrum, while the spiro carbon, the N-methyl carbon, and the carbons of the cyclohexane (B81311) ring would have characteristic chemical shifts.
COSY: This experiment identifies protons that are coupled to each other, helping to trace the proton-proton networks within the two rings.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly based on solvent and experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (C2, C4) | - | ~175 |
| Spiro C (C5) | - | ~40-50 |
| N-CH₃ | ~2.9-3.1 (s) | ~25-30 |
| CH₂ (Cyclohexane) | ~1.4-1.8 (m) | ~20-40 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular weight of this compound with very high precision. This allows for the unambiguous determination of its elemental composition, C₁₁H₁₇NO₂.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable information about the molecule's structure. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the different parts of the molecule. Key fragmentation pathways for this compound would likely involve the loss of the N-methyl group, cleavage of the piperidine-2,4-dione ring, and retro-Diels-Alder type fragmentations of the cyclohexane ring.
Table 2: Key Fragmentation Ions for this compound in Mass Spectrometry
| m/z | Proposed Fragment |
|---|---|
| 195.1259 | [M]⁺ (Molecular Ion) |
| 180 | [M-CH₃]⁺ |
| 167 | [M-CO]⁺ or [M-C₂H₄]⁺ |
| 139 | [M-C₄H₈]⁺ |
| 83 | [C₅H₉N]⁺ Fragment |
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Structural Fingerprinting
Vibrational and electronic spectroscopy provide a characteristic "fingerprint" of this compound, allowing for its identification and the confirmation of specific functional groups.
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The IR spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups in the dione ring, typically appearing in the region of 1680-1750 cm⁻¹. The C-N stretching vibration of the tertiary amine and the various C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups would also be observable. Raman spectroscopy, being complementary to IR, would be particularly sensitive to the vibrations of the non-polar bonds of the carbocyclic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. For this compound, the primary chromophores are the carbonyl groups. The n→π* transitions of the carbonyl groups would result in a weak absorption band in the near-UV region.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Amide) | Stretch | 1680 - 1720 (asymmetric and symmetric) |
| C-N | Stretch | 1150 - 1250 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| CH₂ | Bend | ~1465 |
Advanced Chromatographic and Separation Methods
Chromatographic techniques are essential for the purification, isolation, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for its quantitative determination. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, it is possible to separate the target compound from starting materials, by-products, and other impurities. A UV detector is typically used for detection, capitalizing on the UV absorbance of the carbonyl groups. The area under the chromatographic peak is directly proportional to the concentration of the compound, allowing for accurate quantification. Preparative chiral HPLC may also be employed to resolve racemic mixtures of similar spirocyclic compounds. evitachem.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis, GC-MS can be a powerful tool for the analysis of its more volatile derivatives or degradation products. For instance, chemical derivatization to form silyl (B83357) ethers or other less polar derivatives could enhance volatility and thermal stability, enabling separation and analysis by GC. The mass spectrometer detector provides definitive identification of the eluting peaks based on their mass spectra and fragmentation patterns.
Chiral Chromatography for Enantiomeric Purity Assessment
The enantiomeric purity of this compound is a critical parameter, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral chromatography stands as the definitive method for separating and quantifying these enantiomers. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary technique employed for this purpose.
Researchers have successfully resolved the enantiomers of analogous spirocyclic compounds, providing a framework for the analysis of this compound. For instance, studies on related spiro-hydantoin derivatives have demonstrated effective separation using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal resolution. The separation mechanism relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase.
Table 1: Illustrative Chiral HPLC Parameters for Spirocyclic Compounds
| Parameter | Description |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
The data obtained from chiral chromatography allows for the precise determination of the enantiomeric excess (ee), a measure of the purity of the sample with respect to one enantiomer over the other.
X-ray Diffraction for Solid-State Structure Determination
While the specific crystallographic data for this compound is not widely published, analysis of closely related spiro compounds provides valuable insights. For example, X-ray diffraction studies of other spiro[5.5]undecane derivatives have revealed detailed conformational features, including the chair conformation of the cyclohexane ring and the relative orientation of the substituent groups. This information is critical for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and biological interactions.
Table 2: Representative Crystallographic Data for a Spirocyclic Analog
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 8.789 |
| β (°) | 105.2 |
| Volume (ų) | 1070.1 |
Emerging Analytical Modalities in Chemical Research
The analytical investigation of this compound and related compounds is continually advancing through the adoption of innovative and powerful analytical techniques.
Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS)
Hyphenated techniques, which couple the separation power of liquid chromatography (LC) with the structural elucidation capabilities of nuclear magnetic resonance (NMR) or the high sensitivity and specificity of tandem mass spectrometry (MS/MS), are at the forefront of modern analytical chemistry.
LC-MS/MS: This technique is particularly valuable for the trace-level detection and quantification of this compound in complex biological or environmental samples. The initial LC separation isolates the compound from the matrix, after which mass spectrometry provides a highly specific and sensitive detection method. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the parent ion, allowing for unambiguous identification and quantification.
LC-NMR: While less common than LC-MS/MS, LC-NMR offers the significant advantage of providing detailed structural information on separated components without the need for prior isolation and purification. This can be particularly useful for the identification of unknown impurities or degradation products of this compound.
Automation and High-Throughput Analytical Platforms
The demand for increased efficiency in chemical research has driven the development of automated and high-throughput analytical platforms. These systems can significantly accelerate the analysis of large numbers of samples, which is particularly beneficial in areas such as drug discovery and process optimization.
For a compound like this compound, automated platforms can be employed for a variety of tasks, including:
High-Throughput Screening (HTS): Automated systems can screen large libraries of compounds for biological activity, and analytical techniques are integrated to confirm the identity and purity of active hits.
Automated Sample Preparation: Robotic systems can perform routine sample preparation steps such as weighing, dissolution, and dilution, reducing manual labor and improving reproducibility.
Process Analytical Technology (PAT): In a manufacturing setting, automated analytical systems can monitor the synthesis of this compound in real-time, ensuring consistent quality and optimizing reaction conditions.
The integration of these advanced analytical modalities provides a comprehensive toolkit for the thorough characterization of this compound, from its fundamental stereochemical and structural properties to its behavior in complex systems.
The 3 Methyl 3 Azaspiro 5.5 Undecane 2,4 Dione Scaffold in Modern Chemical Design and Development Research
Design Principles for Novel Azaspirodione Chemical Entities
The creation of new chemical entities based on the azaspirodione scaffold is guided by several key design principles rooted in structure-activity relationships (SAR). A primary strategy involves leveraging the inherent rigidity of the spirocyclic system. nih.gov This rigidity helps to restrict the conformational flexibility of a molecule, which can lead to a more precise fit with a biological target, thereby enhancing potency and selectivity. nih.govnih.gov By designing the 3D orientation of the pharmacophore—the essential features of a molecule that interact with a specific target—researchers can maximize intermolecular interactions and improve the molecular recognition process. nih.gov
The concept of "privileged substructures" is another cornerstone of the design process. nih.gov Spirocyclic systems are considered privileged scaffolds because they are frequently found in natural products and have shown activity against a wide range of biological targets. nih.gov Research on related diazaspiro[5.5]undecane compounds has highlighted the importance of specific structural components, such as the spirocyclic benzamide, in determining binding affinity and selectivity. soton.ac.uk The design of novel analogs often involves a process of systematic deconstruction and functionalization of a known active compound to understand the contribution of each part of the molecule. soton.ac.uk This allows for the rational design of simplified or modified structures with improved properties. soton.ac.uk For instance, studies on azaspiro dihydrotriazines have utilized the design of new scaffolds to explore the surrounding chemical space and investigate the structure-activity relationships that govern antiviral effects. nih.gov
Scaffold Diversity and Structural Analogs in Chemical Space Exploration
The exploration of chemical space is crucial for discovering new molecules with unique properties. The 3-azaspiro[5.5]undecane-2,4-dione scaffold provides a robust starting point for generating diverse structural analogs. While bioactive spirocycles exhibit considerable scaffold diversity, the number of combinations of different ring sizes is somewhat limited, suggesting significant untapped potential for expanding this area of chemical space. nih.gov
Computational and synthetic efforts are continuously pushing the boundaries of accessible chemical space. spirochem.com Virtual libraries, such as SpiroSpace™, have been developed containing over 100 million virtual sp³-rich, drug-like molecules designed to explore novel targets and intellectual property space. spirochem.com Similarly, fragment libraries composed of thousands of in-stock and make-on-demand spiro compounds are used to generate starting points for drug design. chem-space.com
This exploration has led to the synthesis and characterization of a wide array of structural analogs of the core 3-azaspiro[5.5]undecane-2,4-dione structure. These analogs feature variations in substitution on the nitrogen atom, modifications to the dione (B5365651) ring, the introduction of additional heteroatoms, or changes to the spiro-fused cyclohexane (B81311) ring.
Interactive Table: Structural Analogs of the Azaspiro[5.5]undecane Scaffold
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Parent Scaffold |
| 3-Azaspiro[5.5]undecane-2,4-dione | 1130-32-1 | C₁₀H₁₅NO₂ | Unsubstituted nitrogen atom; the parent imide. nih.gov |
| 3-Methyl-3-azaspiro[5.5]undecane-2,4-dione | 711-03-5 | C₁₁H₁₇NO₂ | N-methyl substitution. echemi.com |
| 3-(2-phenylethyl)-3-azaspiro[5.5]undecane-2,4-dione | 1228-23-5 | C₁₈H₂₃NO₂ | N-phenylethyl substitution. chem960.com |
| 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile | 4355-15-1 | C₁₂H₁₃N₃O₂ | Dinitrile substitution on the glutarimide (B196013) ring. nih.gov |
| 3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione | 1546562-02-0 | C₁₀H₁₆N₂O₂ | Introduction of a second nitrogen atom in the cyclohexane ring, creating a diazaspiro system. chemicalregister.com |
| 3-methyl-2-oxa-4-azaspiro[5.5]undecane | 1523199-07-6 | C₁₀H₁₉NO | Replacement of a carbonyl group with an oxygen atom in the five-membered ring, creating an oxa-azaspiro system. sigmaaldrich.com |
| methyl 3-azaspiro[5.5]undecane-7-carboxylate | 2168703-79-3 | C₁₂H₂₁NO₂ | Carboxylate group substituted on the cyclohexane ring; lacks the dione functionality. sigmaaldrich.com |
Strategies for Modulating Molecular Interactions and Selectivity
A key advantage of using the spirocyclic scaffold is the ability to fine-tune molecular interactions to achieve high selectivity for a specific biological target. nih.gov The rigid conformation of the scaffold serves as an anchor, allowing for the strategic placement of functional groups in three-dimensional space to optimize interactions with a target's binding site. nih.gov
Pharmacophore modeling is a powerful computational strategy used to identify the crucial steric and electronic features of a molecule required to trigger a biological response. slideshare.netyoutube.com This model then acts as a template for virtual screening of compound libraries to find new molecules that possess the desired arrangement of interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. slideshare.netyoutube.com
Docking studies, a form of molecular modeling, provide insight into the potential binding modes of a ligand within a target's active site. nih.gov For example, research on 3,9-diazaspiro[5.5]undecane analogs identified specific hydrogen bonds, electrostatic interactions, and π-π stacking that contribute to binding affinity. soton.ac.uk This detailed understanding allows for rational modifications to the scaffold. In that study, a structurally simplified analog was shown to have superior selectivity for one receptor subtype over others, demonstrating the successful modulation of molecular interactions. soton.ac.uk By altering substituents, chemists can enhance or diminish specific interactions to improve a compound's selectivity profile. nih.gov
Research into Potential Applications in Supramolecular Chemistry and Materials Science
While the primary focus of research on azaspiro[5.5]undecane derivatives has been in drug discovery, their unique structural properties also make them intriguing candidates for applications in supramolecular chemistry and materials science. nih.govresearchgate.net Spiro compounds, in general, are utilized in the development of optical materials and catalysts. nih.govresearchgate.net
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding. The defined three-dimensional structure of spiro compounds can be exploited to direct the self-assembly of molecules into larger, ordered architectures. For instance, the crystal structure analysis of a related spiro compound, 3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, revealed the formation of extended chains through weak intermolecular hydrogen bonds. researchgate.net This ability to form predictable, ordered structures is a foundational principle in the design of novel materials.
The synthesis of diverse spirocyclic scaffolds for compound libraries also opens up possibilities for materials science applications. nih.gov By incorporating functional groups capable of polymerization or specific recognition events, these spiro scaffolds could serve as building blocks for new polymers, sensors, or other advanced materials where a rigid, well-defined three-dimensional structure is advantageous.
Future Prospects and Interdisciplinary Research Directions for 3 Methyl 3 Azaspiro 5.5 Undecane 2,4 Dione
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design
Currently, specific research detailing the use of AI or ML for the synthesis design of 3-Methyl-3-azaspiro[5.5]undecane-2,4-dione is not available in the public domain. However, the general approach would involve:
Retrosynthetic Analysis: Employing AI algorithms to break down the target molecule into simpler, commercially available precursors.
Reaction Prediction: Using ML models to forecast the outcomes and yields of potential reaction steps, thus minimizing trial-and-error in the laboratory.
Process Optimization: AI could optimize reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
One company, AiFChem, which supplies a related diazaspiro compound, is actively pioneering the use of AI for the next generation of chemical synthesis and production. chemicalregister.com The application of such technologies to this compound could significantly accelerate its availability for further research and application.
Advanced Computational Prediction of Molecular Properties and Behavior
Computational chemistry offers powerful tools to predict the physicochemical and biological properties of molecules, thereby guiding research and development efforts. While basic computed properties for the parent compound, 3-Azaspiro[5.5]undecane-2,4-dione, are available, a dedicated and advanced computational study on its N-methylated derivative is a key future direction. nih.gov
Future research could employ a variety of computational methods:
Quantum Mechanics (QM): To accurately calculate electronic structure, reactivity, and spectroscopic properties.
Molecular Dynamics (MD) Simulations: To understand the conformational flexibility of the spirocyclic system and its interactions with biological targets, such as receptors or enzymes, over time.
Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models could be developed to predict the biological activity of new derivatives based on their structural features. researchgate.net This could be particularly relevant given the compound's classification as an antiparkinson agent. echemi.com
These predictive models can significantly reduce the time and cost associated with experimental screening by prioritizing compounds with the highest potential for desired activities and properties. researchgate.net
Innovative Methodologies for Sustainable Azaspirodione Synthesis
Green chemistry principles are increasingly critical in modern chemical synthesis, aiming to reduce environmental impact and improve safety. Future research on this compound should focus on developing more sustainable synthetic routes.
Key areas for innovation include:
Flow Chemistry: Continuous-flow reactors can offer better control over reaction parameters, improve safety (especially for handling hazardous intermediates), and increase yield and purity. This methodology has been successfully applied to the sustainable synthesis of other nitrogen-containing heterocyclic compounds. rsc.org
Catalysis: Exploring the use of non-toxic, reusable catalysts (such as organocatalysts or biocatalysts) to replace traditional, often hazardous, reagents.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Green Solvents: Investigating the use of environmentally benign solvents to replace conventional volatile organic compounds.
While specific sustainable synthesis protocols for this compound have not yet been published, applying these green chemistry principles would be a significant step forward.
Exploration of Azaspirodiones in Emerging Chemical Technologies
The unique three-dimensional structure of spirocyclic compounds like this compound makes them attractive scaffolds for various applications in emerging chemical technologies. The exploration of this potential is a vital area for future research.
Potential applications to be investigated include:
Materials Science: Spiro compounds are being investigated for use in hole-transporting materials for electronic devices. researchgate.net The specific properties of this azaspirodione could be evaluated for applications in organic electronics.
Drug Discovery: Beyond its current classification, the scaffold could be explored for other therapeutic areas. Technologies like DNA-encoded libraries could be used to synthesize and screen a vast number of derivatives for new biological activities.
Chemical Probes: The compound could be functionalized to serve as a chemical probe for studying biological pathways or as a ligand for affinity chromatography to isolate target proteins.
Q & A
Q. What are the common synthetic routes for 3-Methyl-3-azaspiro[5.5]undecane-2,4-dione, and what reagents are critical for its formation?
The compound is synthesized via cyclocondensation reactions. For example, analogous spiro compounds are prepared using cyclohexanone derivatives and nitrile-containing reagents (e.g., malononitrile) in the presence of bases like potassium hydroxide or sodium ethoxide. Key steps include the formation of the spirocyclic backbone through intramolecular cyclization . Solvent choice (e.g., ethanol) and temperature control are critical to avoid side reactions. Characterization typically involves HPLC for purity assessment and NMR for structural confirmation .
Q. How is the structural conformation of this compound validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming spirocyclic structures. For related compounds, SCXRD data revealed triclinic or monoclinic crystal systems with specific bond angles (e.g., β = 97.04° in monoclinic systems) and hydrogen bonding patterns stabilizing the spiro arrangement . Spectroscopic methods, such as NMR, are used to identify carbonyl groups (δ ~170-180 ppm) and sp-hybridized carbons in the azaspiro ring .
Q. What analytical techniques are recommended for purity assessment and diastereomer resolution?
High-performance liquid chromatography (HPLC) with chiral columns or preparative HPLC is employed to resolve diastereomers. For example, a 2:1 diastereomeric mixture of a related spiro compound was resolved using a MeOH:MeCN gradient . Mass spectrometry (MS) and differential scanning calorimetry (DSC) further ensure purity and thermal stability .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, particularly in regioselective functionalization?
Yield optimization often involves catalyst screening and solvent polarity adjustments. For example, sodium etholate in ethanol improved cyclization efficiency in analogous syntheses compared to KOH . Regioselectivity in functionalization (e.g., aminomethylation) can be achieved using primary amines and formaldehyde under controlled pH, as demonstrated in spirocyclic dicarbonitrile derivatives . Computational modeling (e.g., DFT) aids in predicting reactive sites .
Q. What strategies address contradictions in reported crystallographic data for spirocyclic compounds?
Discrepancies in bond angles or crystal packing (e.g., triclinic vs. monoclinic systems) may arise from substituent effects. For instance, furyl or aryl substituents alter torsion angles and van der Waals interactions . Redetermining crystal structures under standardized conditions (e.g., 293 K, MoKα radiation) and validating with R-factor convergence (e.g., ) ensures reproducibility .
Q. How can computational methods predict the reactivity and stability of this compound derivatives?
Molecular dynamics (MD) simulations and density functional theory (DFT) assess conformational flexibility and electronic properties. For example, stereoelectronic effects in spiro compounds influence ring strain and stability . Software like Gaussian or ORCA can model transition states for functionalization reactions, guiding experimental design .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Scale-up often introduces kinetic vs. thermodynamic control imbalances, leading to racemization. Continuous-flow reactors mitigate this by ensuring rapid mixing and temperature uniformity . Chiral additives (e.g., L-proline) or immobilized catalysts (e.g., silica-supported bases) enhance enantioselectivity in multi-gram syntheses .
Methodological Considerations
Q. How should researchers handle discrepancies between spectroscopic and crystallographic data?
Cross-validate using complementary techniques:
- NMR vs. SCXRD : Compare proton coupling constants with crystallographic torsion angles.
- IR spectroscopy : Confirm carbonyl stretches (~1750 cm) align with X-ray-derived bond lengths .
- Dynamic NMR : Resolve conformational exchange broadening in solution .
Q. What safety protocols are critical when working with spirocyclic compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
